

The Discovery and History of the ELABELA/Toddler Peptide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the ELABELA/Toddler peptide, a critical signaling molecule in embryonic development and adult physiology. Discovered independently by two research groups in 2013 and 2014, this short peptide emerged from research into previously designated "noncoding" genomic regions. ELABELA, also known as Toddler or Apela, was identified as the second endogenous ligand for the G protein-coupled apelin receptor (APJ), playing a pivotal role in cardiovascular development, a function that could not be fully attributed to the first identified ligand, apelin. This guide details the key experimental methodologies that led to its discovery, including genetic screening in zebrafish and subsequent functional characterization. It summarizes the quantitative data from seminal studies, outlines the known signaling pathways, and provides detailed experimental protocols for key assays, offering a valuable resource for researchers in the field of peptide signaling and drug development.

Discovery and History

The existence of a second ligand for the apelin receptor (APJ) was long suspected due to the observation that mice lacking the apelin receptor exhibited a more severe cardiovascular phenotype than those lacking apelin itself. This suggested another crucial player in the signaling pathway essential for normal development. The quest to identify this missing ligand

culminated in the near-simultaneous discovery of a novel peptide by two independent research teams.

In late 2013, Chng et al. published their findings on a peptide they named ELABELA (ELA).^[1] Their research, rooted in the study of zebrafish embryogenesis, identified a previously unannotated gene encoding a 54-amino acid precursor protein. This precursor is processed into smaller, biologically active peptides, with the 32-amino acid form (ELA-32) being a key product. Their work demonstrated that ELABELA is essential for the proper development of the endoderm and heart in zebrafish.^[1]

Shortly after, in early 2014, Pauli et al. reported the discovery of a peptide they named Toddler.^[2] Their approach involved a systematic screen for novel secreted micropeptides involved in zebrafish development. They found that Toddler was crucial for the coordinated movement of mesendodermal cells during gastrulation.^[2] Importantly, both groups converged on the same finding: this new peptide exerted its effects by binding to and activating the apelin receptor.^[1]^[2]

The discovery of ELABELA/Toddler opened a new chapter in our understanding of the apelinergic system, revealing a dual-ligand system for a single receptor, with each ligand potentially having distinct roles in development and physiology.

The ELABELA/Toddler Peptide and its Receptor

ELABELA is encoded by a gene that was previously considered a non-coding RNA. The full-length peptide precursor is 54 amino acids long and is processed into shorter, active forms, including ELA-32, ELA-21, and ELA-11.^[3]^[4] These peptides have been shown to bind to the apelin receptor (APJ) with high affinity.

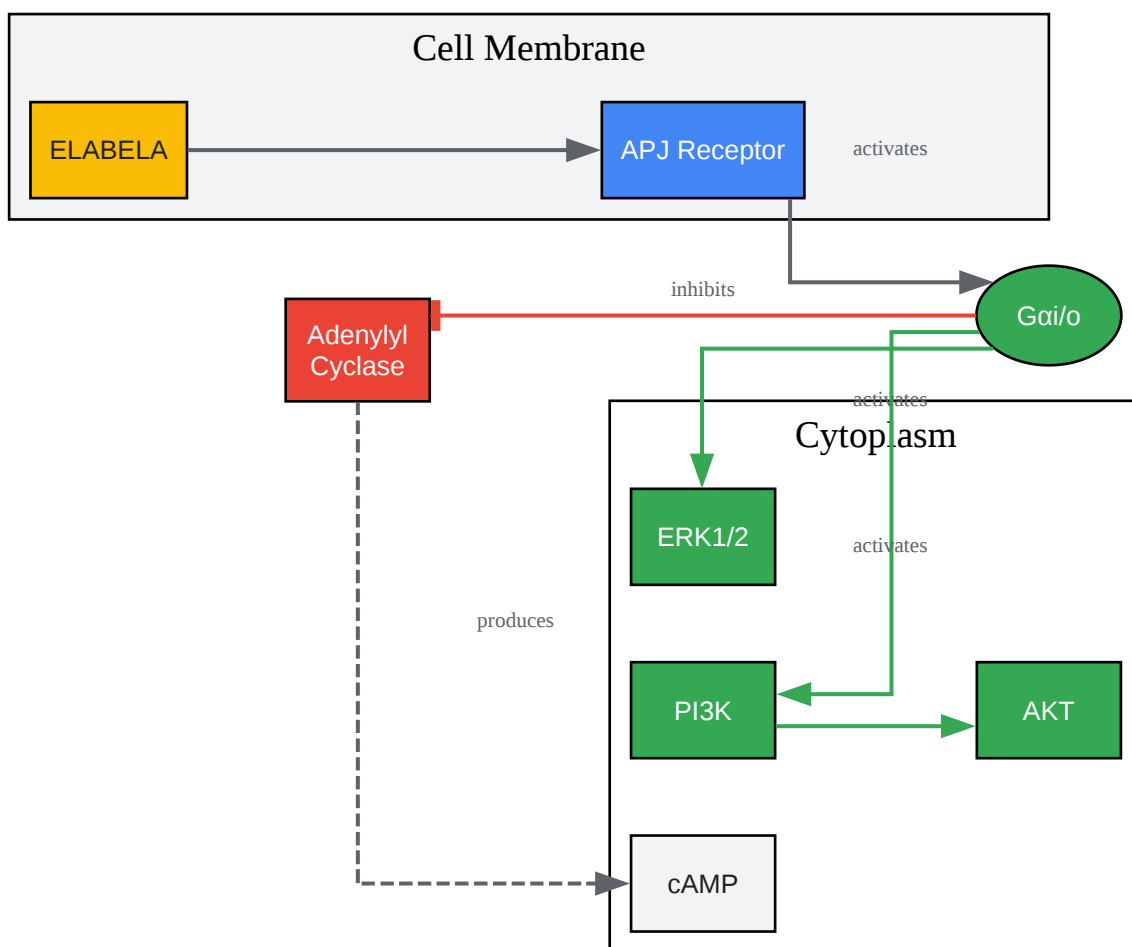
The apelin receptor is a class A G protein-coupled receptor (GPCR). Upon ligand binding, it can initiate signaling through two main pathways: the G protein-dependent pathway and the β -arrestin-dependent pathway.

Signaling Pathways

Activation of the APJ receptor by ELABELA triggers a cascade of intracellular events that are crucial for its biological functions. The signaling is multifaceted, involving both G protein-dependent and β -arrestin-dependent pathways.

G Protein-Dependent Signaling

Upon ELABELA binding, the APJ receptor couples to inhibitory G proteins (G α i/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, G protein activation stimulates the phosphatidylinositol 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK1/2) pathways.[4] These pathways are critical for cell survival, proliferation, and migration.

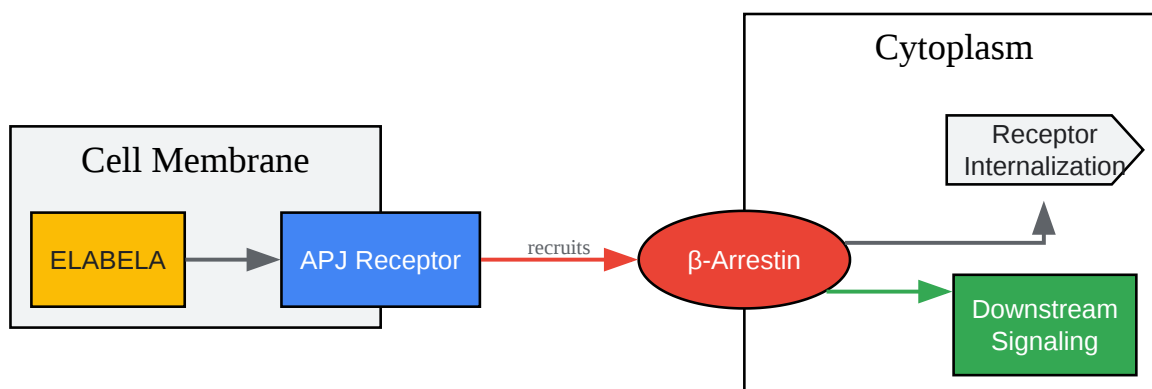


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Figure 1: ELABELA G Protein-Dependent Signaling Pathway. This diagram illustrates the activation of the APJ receptor by ELABELA, leading to the inhibition of cAMP production and activation of the PI3K/AKT and ERK1/2 pathways through G α i/o coupling.

β -Arrestin-Dependent Signaling

In addition to G protein signaling, ELABELA binding to the APJ receptor also promotes the recruitment of β -arrestins. This leads to receptor internalization and the initiation of a distinct set of signaling cascades that are independent of G proteins. The β -arrestin pathway is involved in different cellular responses and also contributes to the desensitization of G protein signaling.



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Figure 2: ELABELA β -Arrestin-Dependent Signaling Pathway. This diagram shows the recruitment of β -arrestin to the APJ receptor upon ELABELA binding, leading to receptor internalization and activation of downstream signaling pathways.

Quantitative Data

The following tables summarize key quantitative data from foundational studies on ELABELA/Toddler, providing a comparative look at its binding affinity and signaling potency.

Table 1: Binding Affinities of ELABELA Peptides and Apelin to the Apelin Receptor

| Ligand | pKi | Assay System | Reference |
|-----------------|-----------------|----------------------|-----------|
| ELA-32 | 9.59 \pm 0.08 | Human Left Ventricle | [5] |
| ELA-21 | 8.52 \pm 0.11 | Human Left Ventricle | [5] |
| ELA-11 | 7.85 \pm 0.05 | Human Left Ventricle | [5] |
| [Pyr1]apelin-13 | 8.85 \pm 0.04 | Human Left Ventricle | [5] |

Table 2: Signaling Potency of ELABELA Peptides and Apelin

| Ligand | EC50 (cAMP Inhibition) | Assay System | Reference |
|-----------------|------------------------|--------------|---------------------|
| ELA-32 | Subnanomolar | CHO-K1 cells | [5] |
| ELA-21 | Subnanomolar | CHO-K1 cells | [5] |
| ELA-11 | Subnanomolar | CHO-K1 cells | [5] |
| [Pyr1]apelin-13 | Subnanomolar | CHO-K1 cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of ELABELA/Toddler.

Zebrafish Maintenance and Embryo Collection

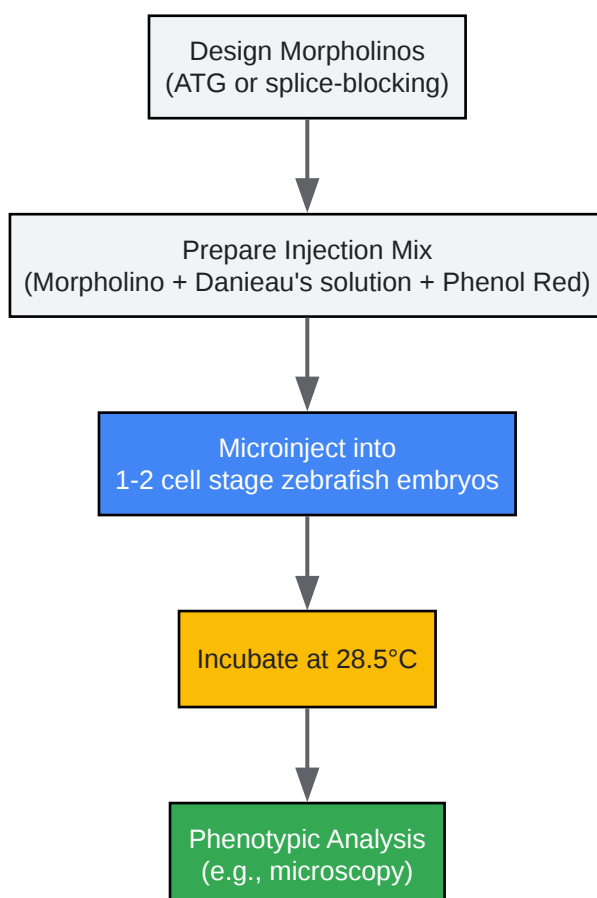
- **Zebrafish Husbandry:** Zebrafish (*Danio rerio*) are maintained in a controlled aquatic facility with a 14-hour light/10-hour dark cycle at 28.5°C.
- **Embryo Collection:** Embryos are obtained by natural spawning. Adult fish are placed in breeding tanks with a divider the evening before collection. The divider is removed in the morning, and embryos are collected within 30 minutes of spawning.

Gene Knockdown using Morpholinos (Chng et al., 2013)

This protocol describes the use of morpholino antisense oligonucleotides to transiently knock down gene expression in zebrafish embryos.

- **Morpholino Design:** Morpholinos targeting the translation start site (ATG) or splice junctions of the *elabela* gene are designed.
- **Stock Preparation:** Morpholinos are resuspended in sterile water to a stock concentration of 1 mM.

- **Injection Mix Preparation:** The morpholino stock is diluted to the desired working concentration (e.g., 0.5-1.0 ng/nL) in Danieau's solution with phenol red as a tracer dye.
- **Microinjection:** Embryos at the one- to two-cell stage are aligned on an agarose plate. The morpholino solution is injected into the yolk of each embryo using a microinjector.
- **Phenotypic Analysis:** Injected embryos are incubated at 28.5°C and observed for developmental defects at various time points.



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References

- 1. ELABELA: a hormone essential for heart development signals via the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toddler: an embryonic signal that promotes cell movement via Apelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [The Discovery and History of the ELABELA/Toddler Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788165#discovery-and-history-of-elabela-toddler-peptide]

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